molecular formula C25H20BrN5O3 B1665388 AC-55541 CAS No. 916170-19-9

AC-55541

Cat. No.: B1665388
CAS No.: 916170-19-9
M. Wt: 518.4 g/mol
InChI Key: UCUHFWIFSHROPY-MBTHVWNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent, selective protease-activated receptor 2 (PAR2) agonist that displays no activity at other PAR subtypes or at over 30 other receptors involved in nociception and inflammation. Stimulates cell proliferation, PI hydrolysis and Ca2+ mobilization in vitro (pEC50 values are 6.7, 5.9 and 6.6 respectively) and exhibits pronociceptive activity in vivo.
AC-55541 is a proteinase-activated receptor 2 (PAR2) agonist that displays no activity at other PAR subtypes or at over 30 other receptors involved in nociception and inflammation. It stimulates cell proliferation, phosphatidylinositol hydrolysis, and calcium mobilization in in vitro functional assays (pEC50s = 6.7, 5.9, and 6.6, respectively). Intrapaw administration of 3-10 mg/kg this compound elicited pronociceptive activity in vivo.
This compound is a protease-activated receptor (PAR) 2 agonist. AC-55541activated PAR2 signaling in cellular proliferation assays, phosphatidylinositol hydrolysis assays, and Ca(2+) mobilization assays, with potencies ranging from 200 to 1000 nM. This compound was well absorbed when administered intraperitoneally to rats, each reaching micromolar peak plasma concentrations. This compound was stable to metabolism by liver microsomes and maintained sustained exposure in rats, with elimination half-lives of 6.1. Systemic administration of either this compound or AC-264613 produced a similar degree of hyperalgesia as was observed when the compounds were administered locally. This compound may be useful in probing the physiological functions of PAR2 receptors.

Scientific Research Applications

Protease Activated Receptor 2 (PAR2) Agonists

AC-55541, a compound similar in structure to N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide, is identified as an agonist for the G protein–coupled receptor protease-activated receptor 2 (PAR2). This discovery is significant as it helps in understanding the mechanism of PAR2 activation and its role in cellular processes. This compound's activity in cellular proliferation, phosphatidylinositol hydrolysis, and β-arrestin recruitment assays showcases its potential as a tool for probing the physiological functions of PAR2 receptors (Ma & Burstein, 2013).

Novel Small-Molecule PAR2 Agonists

Another study reports the development of novel small-molecule protease-activated receptor (PAR) 2 agonists, including this compound. These compounds have shown significant activation of PAR2 signaling in various assays, highlighting their potential in investigating the physiological functions of PAR2 receptors. Such compounds can be instrumental in understanding pain perception and inflammatory responses (Gardell et al., 2008).

Crystal Structure Analysis

Research on similar compounds, such as N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide, provides insights into their crystal structures. This information is vital for understanding the compound's chemical properties and potential applications in material science and pharmaceutical research (Kumar et al., 2016).

Antimicrobial Activity

Studies have explored the antimicrobial properties of compounds with structural similarities, showcasing their potential in developing new antimicrobial agents. This research area is critical, considering the rising challenge of antimicrobial resistance (Karanth et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide involves the condensation of 3-bromophenylacetic acid with 4-nitrophthalic anhydride to form 4-nitro-3-(3-bromophenyl)phthalic acid. This intermediate is then reduced to 4-amino-3-(3-bromophenyl)phthalic acid, which is then reacted with acetic anhydride to form 4-acetamido-3-(3-bromophenyl)phthalic acid. The resulting intermediate is then coupled with N-(2-hydroxyethyl)hydrazinecarboxamide to form the final compound.", "Starting Materials": [ "3-bromophenylacetic acid", "4-nitrophthalic anhydride", "sodium borohydride", "acetic anhydride", "N-(2-hydroxyethyl)hydrazinecarboxamide" ], "Reaction": [ "Step 1: Condensation of 3-bromophenylacetic acid with 4-nitrophthalic anhydride in the presence of a coupling reagent such as DCC to form 4-nitro-3-(3-bromophenyl)phthalic acid.", "Step 2: Reduction of 4-nitro-3-(3-bromophenyl)phthalic acid using a reducing agent such as sodium borohydride to form 4-amino-3-(3-bromophenyl)phthalic acid.", "Step 3: Reaction of 4-amino-3-(3-bromophenyl)phthalic acid with acetic anhydride in the presence of a catalyst such as DMAP to form 4-acetamido-3-(3-bromophenyl)phthalic acid.", "Step 4: Coupling of 4-acetamido-3-(3-bromophenyl)phthalic acid with N-(2-hydroxyethyl)hydrazinecarboxamide in the presence of a coupling reagent such as EDC and a catalyst such as DMAP to form the final compound N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide." ] }

CAS No.

916170-19-9

Molecular Formula

C25H20BrN5O3

Molecular Weight

518.4 g/mol

IUPAC Name

N-[2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C25H20BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-14,22H,1H3,(H,27,32)(H,30,33)(H,31,34)/b28-15-

InChI Key

UCUHFWIFSHROPY-MBTHVWNTSA-N

Isomeric SMILES

C/C(=N/NC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)/C4=CC(=CC=C4)Br

SMILES

CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br

Canonical SMILES

CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AC-55541;  AC 55541;  AC55541.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AC-55541
Reactant of Route 2
Reactant of Route 2
AC-55541
Reactant of Route 3
Reactant of Route 3
AC-55541
Reactant of Route 4
AC-55541
Reactant of Route 5
AC-55541
Reactant of Route 6
AC-55541

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.